molecular formula C6H4N4O3 B2953062 4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid CAS No. 1211494-01-7

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

Cat. No.: B2953062
CAS No.: 1211494-01-7
M. Wt: 180.123
InChI Key: KBHSMFJOBXYCNF-UHFFFAOYSA-N
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Description

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a fused heterocyclic compound of significant interest in medicinal chemistry and materials science due to its multifunctional structure. The pyrazolo[5,1-c][1,2,4]triazine core is a key scaffold in the development of novel bioactive molecules and is considered a bio-isostere of purine, which allows it to interact with various enzymatic targets . Researchers utilize this core and its derivatives to create compounds with potential biological activities, including anticancer and antimicrobial properties, as demonstrated in studies on structurally similar naphtho-fused systems . Furthermore, dihydroazolo[5,1-c][1,2,4]triazine derivatives are recognized for their interesting photophysical characteristics, such as fluorescence and large Stokes shifts, making them promising candidates for developing new fluorophores and optoelectronic materials . The presence of both a carboxylic acid and a hydroxyl group on the triazine ring provides versatile handles for further chemical modification, enabling the synthesis of more complex molecules and conjugates. This product is intended for research purposes as a chemical building block and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-5-4(6(12)13)9-8-3-1-2-7-10(3)5/h1-2,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNRPIPNGDLAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NN=C(C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of pyrazolylhydrazones. One common method includes heating ethyl pyrazolylhydrazonocyanoacetate in glacial acetic acid . The reaction conditions often involve controlling the pH and solvent to optimize the yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolotriazine oxides, while reduction can produce dihydropyrazolotriazines.

Scientific Research Applications

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic Acid
  • Structure : Methyl groups at positions 4 and 7 replace the hydroxyl group.
  • Molecular Formula : C₈H₈N₄O₂; Molecular Weight : 192.18 g/mol.
  • This derivative is commercially available (CAS 175137-58-3) and used in synthetic chemistry .
4-Amino-3,7-dinitrotriazolo[5,1-c][1,2,4]triazine (DPX-26)
  • Structure: Amino (-NH₂) and nitro (-NO₂) groups at positions 4, 3, and 7.
  • Applications : High-performance explosive with superior detonation velocity (8,580 m/s) and insensitivity to mechanical stimuli, outperforming RDX .
  • Key Differences : Nitro groups increase density (1.93 g/cm³) and thermal stability (decomposition >200°C), making it unsuitable for biological applications but ideal for energetics .
6Н-Chromeno[4,3-e]pyrazolo[5,1-c][1,2,4]triazin-6-one
  • Structure : Fused chromene and pyrazolo-triazine systems with a ketone group.
  • Key Differences : Extended conjugation from the chromene ring enhances UV absorption, differing from the carboxylic acid’s focus on acidity .

Pharmacologically Active Analogues

1,2,4-Triazolo[5,1-c][1,2,4]triazin-7-ones (Triazavirin®)
  • Structure : Triazole ring replaces pyrazole, with a ketone at position 7.
  • Applications : Antiviral drug (Riamilovir) effective against SARS-CoV-2.
  • Key Differences : The triazole ring improves metabolic stability, while the ketone group facilitates interactions with viral proteases .
Pyrazolo[5,1-c][1,2,4]triazole-3-thione Derivatives
  • Structure : Thione (-C=S) replaces carboxylic acid.
  • Applications : Antioxidant and antimicrobial agents.
  • Key Differences : Thione groups increase nucleophilicity, enabling metal chelation, unlike the acid’s hydrogen-bonding capacity .

Explosives and Energetic Materials

DPX-27 (4-Amine-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-1-oxide)
  • Structure : N-Oxide derivative of DPX-24.
  • Performance : Detonation pressure of 31.5 GPa, higher than TNT.
  • Key Differences : The N-oxide group enhances oxygen balance, critical for explosive efficiency .

Brominated and Halogenated Derivatives

7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines
  • Structure : Bromine atoms at positions 7 and 8 with a tert-butyl group.
  • Applications: Studied for crystal packing and non-covalent interactions.
  • Key Differences : Bromine increases molecular weight (e.g., ~330 g/mol) and influences π-stacking in solid-state structures .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications References
4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid C₇H₅N₄O₃ -OH, -COOH 193.14 Pharmaceuticals, dyes
4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid C₈H₈N₄O₂ -CH₃, -COOH 192.18 Synthetic intermediates
DPX-26 C₄H₃N₇O₄ -NH₂, -NO₂ (x2) 237.12 High-performance explosives
Triazavirin® (Riamilovir) C₅H₄N₆O Triazole, -C=O 164.12 Antiviral therapy
7,8-Dibromo-3-tert-butylpyrazolo-triazine C₉H₁₁Br₂N₅ -Br (x2), -C(CH₃)₃ ~330 Crystal engineering

Biological Activity

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazole ring fused with a triazine ring, which contributes to its diverse pharmacological properties. Research has indicated that derivatives of this compound may possess significant anticancer, antimicrobial, and antiviral activities.

Chemical Structure and Properties

The molecular formula of this compound is C6H4N4O3C_6H_4N_4O_3 with a molecular weight of approximately 180.12 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological targets. The compound features hydroxyl and carboxylic acid functional groups that enhance its solubility and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization of Pyrazolylhydrazones : A common method involves heating ethyl pyrazolylhydrazonocyanoacetate in glacial acetic acid.
  • Reaction Conditions : The reaction typically requires controlled temperatures and specific reagents to yield high purity products.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor for certain protein kinases associated with cancer cell proliferation. The mechanism includes:

  • Enzyme Inhibition : Binding to the active sites of target enzymes.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.

Anticancer Activity

Research indicates that compounds in this class exhibit anticancer properties , particularly by inducing apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia).
  • Results : Some derivatives have shown cytotoxic effects within specific concentration ranges.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BK-56220Kinase inhibition

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties against various pathogens:

  • Bacterial Strains : Efficacy against Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Activity against common fungal infections.

Antiviral Activity

In silico studies have highlighted the potential antiviral effects of this compound against viruses such as HSV-1:

  • Molecular Docking Studies : These studies suggest favorable interactions with viral proteins.

Case Studies

Several studies have investigated the biological activity of derivatives of this compound:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of derivatives and evaluated their cytotoxicity against MCF-7 and K-562 cell lines.
    • Results indicated varying degrees of effectiveness based on structural modifications.
  • Antimicrobial Study :
    • A study assessed the antibacterial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli.
    • Some compounds exhibited significant inhibitory effects compared to standard antibiotics.

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